"4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol" chemical structure and properties
"4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol" chemical structure and properties
An In-depth Technical Guide to 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol for Advanced Drug Discovery
Executive Summary: The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its broad spectrum of pharmacological activities and favorable pharmacokinetic properties.[1][2] This guide focuses on a specific derivative, 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol, a molecule that synergistically combines the therapeutic potential of the 1,3,4-oxadiazole core with the reactive and targeting capabilities of an aminophenol substituent. This document provides a comprehensive overview of its chemical structure, physicochemical properties, a robust synthesis protocol, and an exploration of its potential biological activities and mechanisms of action, tailored for researchers and professionals in drug development.
Molecular Profile and Physicochemical Characteristics
4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol (CAS No. 1091990-90-7) is a heterocyclic aromatic compound designed to integrate multiple functional groups critical for biological interactions.[3] The molecule's architecture features a central phenol ring substituted with an amino group and a 5-methyl-1,3,4-oxadiazole ring. This strategic combination of a hydrogen-bond-donating phenol, a nucleophilic amino group, and a metabolically stable oxadiazole ring, which acts as a hydrogen bond acceptor, creates a versatile platform for engaging with biological targets.[3]
Chemical Structure and Identifiers
The structural arrangement positions the key functional groups to maximize potential interactions with enzymatic active sites or receptors. The amino group is para to the hydroxyl group, while the oxadiazole ring is positioned at the ortho position.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol | Internal |
| CAS Number | 1091990-90-7 | [3] |
| Molecular Formula | C₉H₉N₃O₂ | [3] |
| Molecular Weight | 191.19 g/mol | [3] |
| Canonical SMILES | CC1=NN=C(O1)C2=CC(=C(C=C2)N)O | Internal |
| InChI Key | FSRKZKWIIJSCSA-UHFFFAOYSA-N |[3] |
Physicochemical Properties
Computational analysis suggests that the compound possesses favorable drug-like properties, aligning with established pharmaceutical guidelines for potential oral bioavailability.[3] The properties outlined below are crucial for predicting its behavior in biological systems, from solubility and membrane permeability to metabolic stability.
Table 2: Predicted Physicochemical Properties
| Property | Value | Significance in Drug Discovery |
|---|---|---|
| Molecular Weight | 191.19 g/mol | Adheres to Lipinski's Rule of Five, favoring oral absorption. |
| XLogP3 | 1.3 | Indicates balanced lipophilicity for membrane permeability and aqueous solubility. |
| H-Bond Donors | 2 (OH, NH₂) | Provides key interaction points for target binding. |
| H-Bond Acceptors | 4 (2xN, 2xO) | Facilitates interactions with biological macromolecules.[3] |
| Topological Polar Surface Area (TPSA) | 84.9 Ų | Suggests good potential for oral absorption and cell permeability. |
Synthesis Pathway and Experimental Protocol
Retrosynthetic Strategy
The proposed synthesis begins with commercially available 4-amino-2-hydroxybenzoic acid. This starting material undergoes esterification followed by hydrazinolysis to form the key 4-amino-2-hydroxybenzohydrazide intermediate. This hydrazide is then acylated with acetic anhydride, and the resulting diacylhydrazide is subjected to acid-catalyzed cyclization to yield the target molecule.
Caption: Retrosynthetic analysis for the target compound.
Step-by-Step Experimental Protocol
Expertise & Rationale: This multi-step protocol is designed for efficiency and control. The initial esterification protects the carboxylic acid and facilitates the subsequent hydrazinolysis. The use of phosphorus oxychloride (POCl₃) as a dehydrating agent is a standard and highly effective method for cyclizing acylhydrazides to 1,3,4-oxadiazoles.[4]
Step 1: Synthesis of Methyl 4-amino-2-hydroxybenzoate
-
Suspend 4-amino-2-hydroxybenzoic acid (10 mmol) in methanol (50 mL).
-
Carefully add concentrated sulfuric acid (0.5 mL) dropwise while cooling in an ice bath. Causality: The acid catalyzes the Fischer esterification.
-
Reflux the mixture for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.
Step 2: Synthesis of 4-Amino-2-hydroxybenzohydrazide
-
Dissolve the crude methyl 4-amino-2-hydroxybenzoate (8 mmol) in ethanol (40 mL).
-
Add hydrazine hydrate (16 mmol, 2 equivalents) to the solution.
-
Reflux the mixture for 6-8 hours. A precipitate should form upon cooling. Causality: Hydrazine displaces the methoxy group to form the more stable hydrazide.
-
Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to obtain the hydrazide intermediate.
Step 3: Synthesis of 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol
-
To a solution of 4-amino-2-hydroxybenzohydrazide (5 mmol) in phosphorus oxychloride (15 mL), add acetic acid (5.5 mmol) dropwise under stirring at 0°C. Self-Validation: This step first forms the N'-acetyl intermediate in situ.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then reflux for 4-6 hours. Causality: POCl₃ acts as a powerful dehydrating agent to facilitate the ring closure to the oxadiazole.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the solid product, wash thoroughly with water, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified final compound.
-
Characterize the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure.
Pharmacological Potential and Applications in Drug Discovery
The 1,3,4-oxadiazole nucleus is a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles. Derivatives of this scaffold have demonstrated a remarkable range of biological activities, establishing them as "new chemical entities" (NCEs) in medicinal chemistry.[1]
Broad-Spectrum Biological Activity of the 1,3,4-Oxadiazole Core
The versatility of the 1,3,4-oxadiazole scaffold allows it to serve as a pharmacophore in drugs with diverse therapeutic actions.[2][5] Documented activities include:
-
Anticancer: Many derivatives act as inhibitors of crucial enzymes in cancer progression, such as tubulin polymerization or histone deacetylases.[6][7][8]
-
Antimicrobial: The scaffold is present in compounds with potent antibacterial and antifungal properties.[9][10]
-
Anti-inflammatory & Analgesic: Certain derivatives show significant anti-inflammatory and pain-relieving effects.[1]
-
Antiviral: The FDA-approved HIV integrase inhibitor, Raltegravir, features a 1,3,4-oxadiazole ring, highlighting its clinical significance.[9]
Predicted Activity Profile and Mechanism of Action
For 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol, the combination of the oxadiazole core with the aminophenol moiety suggests strong potential as an anticancer or antimicrobial agent. The phenolic hydroxyl and amino groups can form critical hydrogen bonds within the active site of target enzymes, while the planar aromatic system can engage in π-π stacking interactions.[3]
A plausible mechanism of action, particularly in an anticancer context, is the inhibition of protein kinases. Many kinase inhibitors bind in the ATP-binding pocket, where the drug molecule forms hydrogen bonds with the "hinge region" of the enzyme. The structure of our target compound is well-suited for such interactions.
Caption: Hypothetical binding mode in a kinase active site.
Chemical Reactivity and Derivatization
The presence of the amino and phenolic hydroxyl groups makes 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol an excellent candidate for further chemical modification and the development of compound libraries.[3]
-
Amino Group: Can undergo nucleophilic substitution, acylation, or be converted into a diazonium salt for Sandmeyer-type reactions, allowing for the introduction of a wide array of substituents.
-
Phenolic Hydroxyl: Can participate in Williamson ether synthesis to add alkyl chains, potentially modulating solubility and lipophilicity, or undergo condensation reactions.[4]
-
Oxidation: The aminophenol system is susceptible to oxidation, a factor to consider in formulation and stability studies.[3]
Conclusion
4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol stands out as a molecule of significant interest for drug discovery. Its composite structure, leveraging the proven pharmacological value of the 1,3,4-oxadiazole core and the versatile reactivity of the aminophenol group, provides a rich foundation for developing novel therapeutic agents. This guide offers the foundational knowledge—from synthesis to potential biological function—required for researchers to explore and unlock the full potential of this promising chemical entity.
References
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